
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid
Vue d'ensemble
Description
The compound “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid”. However, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, has been synthesized via a Pd-catalyzed C-N cross-coupling2.Molecular Structure Analysis
The molecular structure of “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid” is not directly available. However, a related compound, “(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol”, has a molecular formula of C8H6F2O33.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid”. However, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, has been evaluated for their anticancer activity2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid” are not directly available. However, a related compound, “1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid”, has a molecular weight of 242.181.Applications De Recherche Scientifique
This compound has been used in the field of medical research, specifically in the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors for the treatment of Cystic Fibrosis . The CFTR protein is responsible for regulating the components of sweat, digestive fluids, and mucus. Mutations in the CFTR gene can lead to Cystic Fibrosis, a disease that affects the lungs and digestive system.
-
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid : This compound is used in the field of medical research, specifically in the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors for the treatment of Cystic Fibrosis .
-
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol : This compound might have potential applications in the field of organic chemistry due to its unique structure, but specific applications are not mentioned in the source.
-
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid : This compound is used in the field of medical research, specifically in the study of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors for the treatment of Cystic Fibrosis .
-
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol : This compound might have potential applications in the field of organic chemistry due to its unique structure, but specific applications are not mentioned in the source.
Safety And Hazards
The safety and hazards of “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid” are not directly available. However, a related compound, “1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid”, has a hazard statement of H302, which indicates it is harmful if swallowed5.
Orientations Futures
There is no specific information available on the future directions of “3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid”. However, related compounds have been evaluated for their anticancer activity, suggesting potential future directions in cancer treatment2.
Propriétés
IUPAC Name |
(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLBMVQFGJDOK-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid | |
CAS RN |
387350-55-2 | |
| Record name | (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

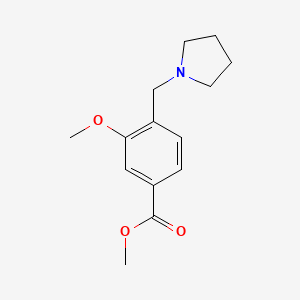
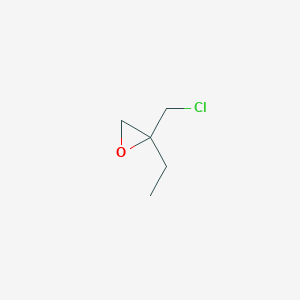



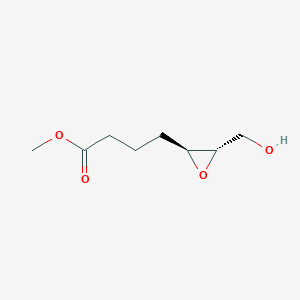
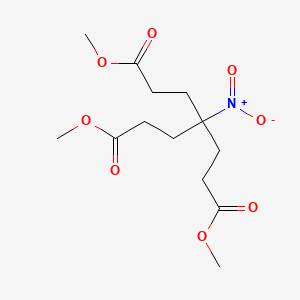
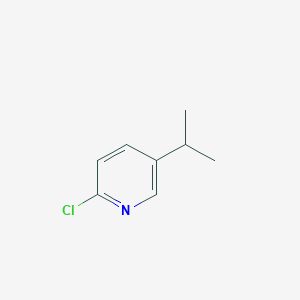
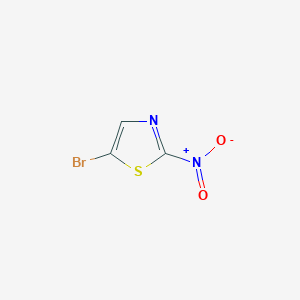
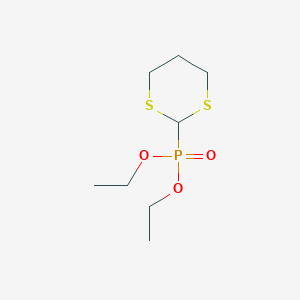


![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
